![molecular formula C15H28O11 B1587714 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 98302-29-5](/img/structure/B1587714.png)

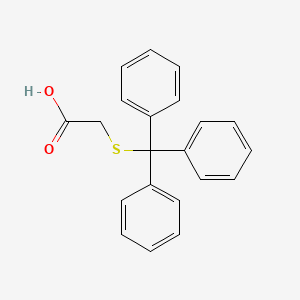

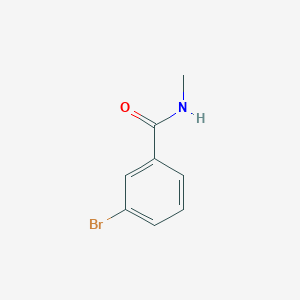

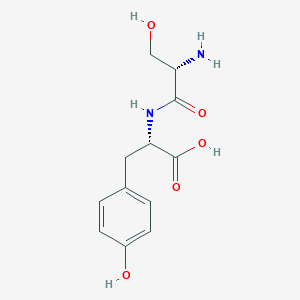

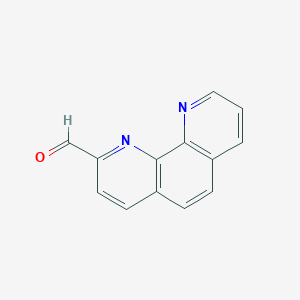

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule. It is also known as Lactulose with the CAS Number: 4618-18-2 . The molecular formula of the compound is C12H22O11 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple hydroxyl (-OH) groups and ether linkages (R-O-R’). The presence of these functional groups suggests that the compound may exhibit properties such as hydrogen bonding and polarity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.297 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the sources I retrieved .科学的研究の応用

Computational Study on Blood Glucose Level Regulation

A study highlighted the role of a structurally similar compound in the regulation of blood glucose levels. This compound was isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used for diabetes treatment. The research utilized reverse pharmacophore mapping and text-based database search to identify potential targets like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others in diabetes management. Molecular docking predicted the binding pose, and molecular dynamics simulation observed the stability of protein–ligand complexes (Muthusamy & Krishnasamy, 2016).

Synthesis Techniques

Another area of research involves the synthesis of oxy-functionalized compounds, such as 1,2,4-trioxanes and 1,2,4-trioxepanes. These compounds were produced through autoxidation of unsaturated hydroperoxy acetals or acid-catalyzed cyclization of epoxy hydroperoxides. This synthesis process allows for efficient control over the structures of the resulting cyclic peroxides (Ushigoe et al., 1997).

Derivative Access and Functionalization

Research has also focused on accessing derivatives of 2-(hydroxymethyl)propane-1,2,3-triol (isoerythritol) with up to four separately addressable functionalities. One study described the synthesis of 5-methylene-2-oxo[1,3,2]dioxathiane from 2-methylenepropane-1,3-diol and thionyl chloride, further reacting with nucleophiles to yield monosubstituted products. This approach facilitates the easy access to tetrafunctional derivatives of isoerythritol (Friedrich et al., 2003).

Oxidation Processes and Intermediates

The oxidation of 1,4-dioxane by monooxygenase-containing bacteria was studied to identify intermediates in the degradation process. This research is crucial for understanding the biodegradation pathways of potentially harmful substances in the environment. The study identified intermediates such as 2-hydroxyethoxyacetic acid, ethylene glycol, and oxalate, proposing a pathway for dioxane oxidation that might not lead to the accumulation of toxic compounds in the environment (Mahendra et al., 2007).

Safety and Hazards

特性

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h6-22H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJDMJJGLSPWNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394660 |

Source

|

| Record name | Propyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98302-29-5 |

Source

|

| Record name | Propyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。